2-Bromo-4-fluorobenzo[b]furan-3(2H)-one
Overview
Description
“2-Bromo-4-fluorobenzo[b]furan-3(2H)-one” is likely a brominated and fluorinated derivative of benzo[b]furan . Benzo[b]furan is a heterocyclic compound, consisting of fused benzene and furan rings .
Synthesis Analysis
While specific synthesis methods for “2-Bromo-4-fluorobenzo[b]furan-3(2H)-one” are not available, benzo[b]furan derivatives can be synthesized through various methods. For instance, one study optimized the synthesis of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylates based on the reactions of alkyl 3-bromo-3-nitroacrylates with cyclic CH-acids .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-4-fluorobenzo[b]furan-3(2H)-one” would depend on its specific structure. Brominated and fluorinated organic compounds often have unique properties due to the presence of halogens .Scientific Research Applications
Environmental Toxicology and Health Implications
Research has extensively documented the toxicological profiles and environmental behaviors of PBDDs and PBDFs, offering insights that may apply to related brominated and fluorinated compounds like 2-Bromo-4-fluorobenzo[b]furan-3(2H)-one. For instance, Birnbaum et al. (2003) reviewed the health effects of PBDDs and PBDFs, highlighting their similarity in toxicity to their chlorinated counterparts and emphasizing the need for further research due to limited exposure data (Birnbaum, Staskal, & Diliberto, 2003). Piskorska-Pliszczynska and Maszewski (2014) also reviewed the health hazards of brominated dioxins and furans, calling for more comprehensive exposure assessments and toxicological evaluations (Piskorska-Pliszczynska & Maszewski, 2014).
Analytical and Synthetic Chemistry
On the synthetic side, advancements in the synthesis of brominated and fluorinated compounds are directly relevant to 2-Bromo-4-fluorobenzo[b]furan-3(2H)-one. Qiu et al. (2009) discussed a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a compound with structural similarities, highlighting the importance of developing efficient synthesis routes for such chemicals (Qiu, Gu, Zhang, & Xu, 2009). This work underscores the relevance of chemical synthesis studies in understanding and utilizing brominated and fluorinated furanones.
Environmental Impact and Remediation
Research into the environmental impact and remediation of brominated and fluorinated compounds, including their role as persistent organic pollutants (POPs), offers insights into the potential challenges and applications of managing compounds like 2-Bromo-4-fluorobenzo[b]furan-3(2H)-one. Studies by Zhang et al. (2016) on the formation of dioxins and furans from brominated flame retardants stress the environmental implications of these substances and the need for effective control strategies (Zhang, Buekens, & Li, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-4-fluoro-1-benzofuran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFO2/c9-8-7(11)6-4(10)2-1-3-5(6)12-8/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIAYVZCJFGJTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)C(O2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluorobenzo[b]furan-3(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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